

# Quinazolin-8-amine: A Privileged Scaffold in Modern Pharmaceutical Synthesis

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## Compound of Interest

Compound Name: Quinazolin-8-amine

Cat. No.: B020722

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## Abstract

The quinazoline core is a foundational structural motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] Among its many derivatives, **Quinazolin-8-amine** emerges as a particularly valuable intermediate, providing a strategic nitrogen handle for the construction of complex, biologically active molecules. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of **Quinazolin-8-amine** in the synthesis of key pharmaceutical agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

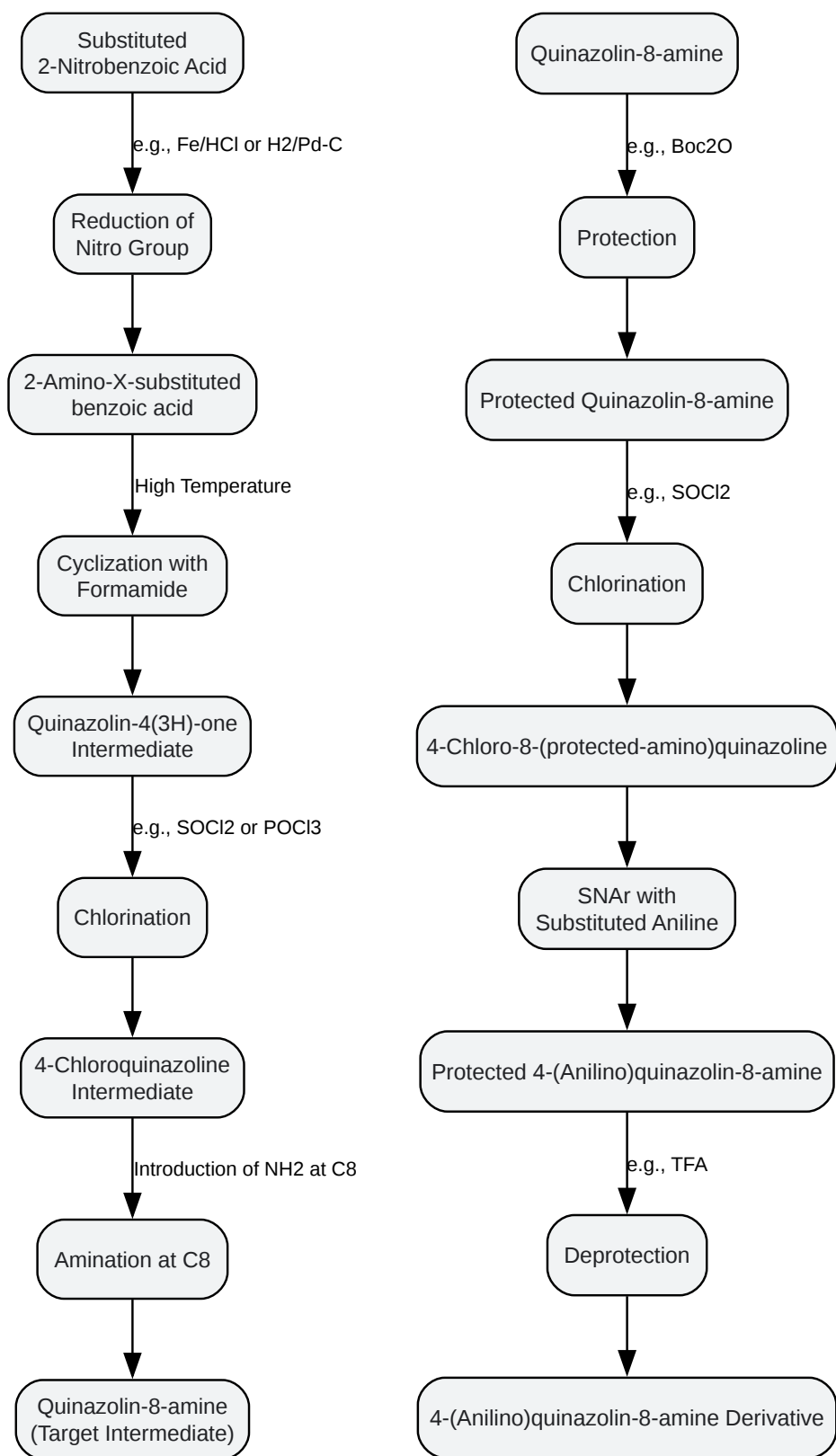
## Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged structure" in drug discovery.[1][4] Its planarity and ability to participate in various non-covalent interactions allow for effective binding to a wide range of biological targets. This has led to the development of numerous FDA-approved drugs for treating a variety of conditions, including cancer and hypertension.[3][4] **Quinazolin-8-amine**, with its reactive primary amine at the C8 position, offers a versatile anchor point for introducing diverse functionalities, thereby enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[5]

## Core Synthesis of Quinazolin-8-amine

While various methods exist for the synthesis of the quinazoline core, a common and reliable approach involves the cyclization of appropriately substituted anthranilic acid derivatives.<sup>[6][7]</sup><sup>[8]</sup> The strategic placement of the amino group at the 8-position often requires a multi-step synthesis starting from commercially available precursors.

A representative synthetic workflow for accessing the **Quinazolin-8-amine** core is depicted below. The rationale behind this pathway lies in the controlled introduction of the nitrogen functionality at the desired position prior to the pyrimidine ring formation, which is often more efficient than direct amination of a pre-formed quinazoline ring.



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